Cas no 1690526-70-5 (3-[(Azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole)
![3-[(Azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole structure](https://ja.kuujia.com/scimg/cas/1690526-70-5x500.png)
3-[(Azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole 化学的及び物理的性質
名前と識別子
-
- 3-[(azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole
- EN300-1146267
- 1690526-70-5
- 3-[(Azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole
-
- インチ: 1S/C8H14N4O/c1-6-10-11-8(12(6)2)5-13-7-3-9-4-7/h7,9H,3-5H2,1-2H3
- InChIKey: MPNGIOYRZCEGPA-UHFFFAOYSA-N
- ほほえんだ: O(CC1=NN=C(C)N1C)C1CNC1
計算された属性
- せいみつぶんしりょう: 182.11676108g/mol
- どういたいしつりょう: 182.11676108g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52Ų
- 疎水性パラメータ計算基準値(XlogP): -1.1
3-[(Azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1146267-10.0g |
3-[(azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole |
1690526-70-5 | 10g |
$6205.0 | 2023-06-09 | ||
Enamine | EN300-1146267-0.5g |
3-[(azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole |
1690526-70-5 | 0.5g |
$1385.0 | 2023-06-09 | ||
Enamine | EN300-1146267-0.05g |
3-[(azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole |
1690526-70-5 | 0.05g |
$1212.0 | 2023-06-09 | ||
Enamine | EN300-1146267-0.25g |
3-[(azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole |
1690526-70-5 | 0.25g |
$1328.0 | 2023-06-09 | ||
Enamine | EN300-1146267-1.0g |
3-[(azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole |
1690526-70-5 | 1g |
$1442.0 | 2023-06-09 | ||
Enamine | EN300-1146267-0.1g |
3-[(azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole |
1690526-70-5 | 0.1g |
$1269.0 | 2023-06-09 | ||
Enamine | EN300-1146267-2.5g |
3-[(azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole |
1690526-70-5 | 2.5g |
$2828.0 | 2023-06-09 | ||
Enamine | EN300-1146267-5.0g |
3-[(azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole |
1690526-70-5 | 5g |
$4184.0 | 2023-06-09 |
3-[(Azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole 関連文献
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
3-[(Azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazoleに関する追加情報
3-[(Azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole: A Comprehensive Overview
The compound 3-[(Azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole (CAS No: 1690526-70-5) is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of triazoles, which are heterocyclic aromatic compounds with a wide range of applications in drug discovery and materials science. The azetidine ring system within its structure contributes to its unique chemical properties, making it a subject of interest for researchers exploring novel synthetic pathways and bioactive molecules.
Recent studies have highlighted the potential of 3-[(Azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole as a precursor for the development of bioactive compounds with antimicrobial and antifungal properties. Its triazole core is known to exhibit significant biological activity, particularly in inhibiting enzymes associated with bacterial and fungal infections. The azetidine moiety further enhances its pharmacokinetic profile, making it a promising candidate for drug delivery systems.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have employed various strategies, including nucleophilic substitution and cyclization reactions, to achieve high yields and purity. The incorporation of dimethyl groups at positions 4 and 5 of the triazole ring not only stabilizes the molecule but also enhances its solubility in organic solvents, which is crucial for its application in pharmaceutical formulations.
One of the most intriguing aspects of 3-[(Azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole is its ability to act as a scaffold for further functionalization. By modifying the substituents on the azetidine ring or the triazole core, chemists can tailor the compound's properties to suit specific biological targets. For instance, recent research has focused on attaching hydroxyl or amino groups to enhance its binding affinity with protein targets.
In terms of applications, this compound has shown potential in the development of antibacterial agents, particularly against multidrug-resistant pathogens. Its ability to inhibit key enzymes involved in bacterial metabolism makes it a valuable addition to the arsenal of antibiotics under development. Additionally, its triazole framework has been explored for use in polymer chemistry, where it serves as a building block for high-performance materials with enhanced thermal stability.
The structural uniqueness of 3-[(Azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole also lends itself to applications in sensor technology. Its ability to form stable complexes with metal ions has been leveraged in the design of sensors for detecting heavy metals in environmental samples. This dual functionality underscores the versatility of this compound across multiple scientific disciplines.
From a synthetic perspective, the compound's preparation involves a series of well-defined steps that highlight the importance of stereochemistry and regioselectivity in organic synthesis. The use of chiral catalysts has enabled researchers to achieve high enantiomeric excess in certain steps, paving the way for the development of enantioselective drugs.
In conclusion, 3-[(Azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole (CAS No: 1690526-70-5) stands out as a versatile and bioactive molecule with diverse applications in pharmacology and materials science. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions to pressing challenges in health and environment.
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